2-methoxy-N-(4-sulfamoylphenyl)acetamide

概要

説明

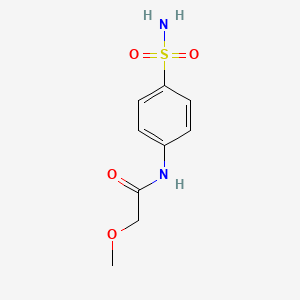

2-methoxy-N-(4-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a methoxy group, a sulfamoyl group, and an acetamide group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process.

化学反応の分析

Types of Reactions

2-methoxy-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amino derivative.

科学的研究の応用

2-methoxy-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 2-methoxy-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The sulfamoyl group is known to inhibit certain enzymes, which can lead to various biological effects. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and resulting in therapeutic effects.

類似化合物との比較

Similar Compounds

5-chloro-2-methoxy-N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but with a chlorine atom substituting one of the hydrogen atoms.

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide: Another structurally related compound with a methoxy group on the phenyl ring.

Uniqueness

2-methoxy-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfamoyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

2-Methoxy-N-(4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group and a sulfamoyl moiety attached to an acetamide backbone. This configuration suggests potential interactions with various biological targets, which may lead to therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. Notably, the sulfamoyl group is known to inhibit carbonic anhydrases (CAs), which play critical roles in various physiological processes, including pH regulation and ion transport . Additionally, the compound may affect protein synthesis pathways and biofilm formation in bacteria, contributing to its antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

- Bacterial Activity : The compound demonstrates bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. Minimum inhibitory concentrations (MICs) have been reported in the range of 15.625–125 μM, indicating potent activity against clinical isolates .

- Fungal Activity : It also shows antifungal properties, particularly against Candida species. Its efficacy surpasses that of standard antifungal agents like fluconazole in certain contexts .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Experimental Data

- Antimicrobial Testing : In vitro studies have shown that this compound inhibits biofilm formation in MRSA strains with MBIC values ranging from 62.216–124.432 μg/mL. This indicates a strong capacity to disrupt bacterial colonization and persistence .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrases, with notable selectivity for CA IX over CA II. IC50 values range from 10.93–25.06 nM for CA IX, suggesting high potency against this target .

- Cell Viability Studies : In cancer cell lines such as MDA-MB-231, this compound has shown significant reductions in cell viability under hypoxic conditions, indicating potential applications in cancer therapy through targeting tumor-associated CAs .

Summary of Biological Activities

| Activity Type | Target Organisms/Processes | Observed Effects | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., MRSA) | Bactericidal action | MIC 15.625–125 μM |

| Fungi (e.g., Candida species) | Antifungal action | MIC < 50 μg/mL | |

| Anti-inflammatory | Various inflammatory pathways | Modulation of inflammatory responses | Not specified |

| Carbonic Anhydrase | Human CA IX | Enzyme inhibition | IC50 10.93–25.06 nM |

| Cancer Cell Lines | MDA-MB-231 (breast cancer) | Reduced cell viability | Not specified |

特性

IUPAC Name |

2-methoxy-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-15-6-9(12)11-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCDYGLXQQNDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。